Product packaging for Dodecafluorotriphenylene(Cat. No.:CAS No. 17051-14-8)

Dodecafluorotriphenylene

Cat. No.: B13434870
CAS No.: 17051-14-8
M. Wt: 444.2 g/mol
InChI Key: IMVCZNRQMXBQAI-UHFFFAOYSA-N
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Description

Dodecafluorotriphenylene is a specialized polycyclic aromatic hydrocarbon (PAH) in which all twelve hydrogen atoms of the triphenylene core are substituted with fluorine. This perfluorination significantly alters the compound's electronic properties, making it a molecule of high interest in advanced materials science . Like its parent structure, triphenylene, it is expected to possess a rigid, planar, and highly symmetric discotic geometry . This structure is a fundamental building block in discotic liquid crystals, which can self-assemble into highly ordered columnar mesophases. These columns provide efficient one-dimensional pathways for charge carriers, making such materials promising candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells . The electron-withdrawing nature of the fluorine atoms can dramatically lower the energy of the lowest unoccupied molecular orbital (LUMO), enhancing electron transport capabilities and making this compound particularly valuable for developing n-type organic semiconductors. Furthermore, its robust and planar structure makes it a potential candidate for synthesizing novel 2D covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These frameworks can exhibit high porosity and stability, with potential applications in gas storage, molecular separation, and heterogeneous catalysis . Intended Use: This product is labeled For Research Use Only (RUO) . RUO products are exclusively tailored for laboratory research purposes and are not intended for use in diagnostic or therapeutic procedures, or for any clinical use with human patients . They are not subject to the regulatory evaluations required for in vitro diagnostic medical devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18F12 B13434870 Dodecafluorotriphenylene CAS No. 17051-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17051-14-8

Molecular Formula

C18F12

Molecular Weight

444.2 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecafluorotriphenylene

InChI

InChI=1S/C18F12/c19-7-1-2(8(20)14(26)13(7)25)4-6(12(24)18(30)17(29)11(4)23)5-3(1)9(21)15(27)16(28)10(5)22

InChI Key

IMVCZNRQMXBQAI-UHFFFAOYSA-N

Canonical SMILES

C12=C(C3=C(C4=C1C(=C(C(=C4F)F)F)F)C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Dodecafluorotriphenylene

Contemporary Synthetic Routes to Dodecafluorotriphenylene

The construction of the rigid, planar core of this compound can be achieved through various synthetic approaches, primarily centered around the formation of the central benzene (B151609) ring from appropriately substituted precursors.

Cyclotrimerization Approaches and Mechanistic Considerations

One of the most powerful and atom-economical methods for synthesizing substituted benzene rings is the [2+2+2] cycloaddition reaction, commonly known as cyclotrimerization. wikipedia.org In the context of this compound, this typically involves the metal-catalyzed trimerization of three molecules of an aryne precursor, such as tetrafluorobenzyne.

Palladium-catalyzed cyclotrimerization of arynes has been demonstrated as an efficient method for the synthesis of triphenylenes. nih.gov The mechanism of this transformation is believed to proceed through a series of well-defined organometallic intermediates. The catalytic cycle is generally initiated by the coordination of two aryne molecules to a low-valent palladium complex, leading to the formation of a palladacyclopentadiene intermediate. Subsequent insertion of a third aryne molecule into a palladium-carbon bond of this intermediate, followed by reductive elimination, yields the triphenylene (B110318) product and regenerates the active palladium catalyst. wikipedia.orgchemrxiv.org

The reaction pathway can be summarized as follows:

Oxidative Cyclization: Two molecules of tetrafluorobenzyne react with a Pd(0) catalyst to form a palladacyclopentadiene intermediate.

Carbopalladation/Insertion: A third molecule of tetrafluorobenzyne inserts into a Pd-C bond of the palladacyclopentadiene.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-C bonds of the central ring of this compound and regenerate the Pd(0) catalyst.

Other transition metals, such as cobalt and nickel, have also been employed as catalysts in cyclotrimerization reactions, potentially offering different reactivity and selectivity profiles. wikipedia.org

Multi-step Synthetic Sequences and Optimization

Beyond cyclotrimerization, multi-step synthetic sequences provide an alternative and often more controlled approach to constructing the this compound framework. These methods typically involve the sequential formation of C-C bonds to build the polycyclic structure.

A prominent example of such a strategy is the use of the Ullmann coupling reaction. wikipedia.org This copper-catalyzed reaction facilitates the formation of biaryl linkages from aryl halides. organic-chemistry.org A potential multi-step route to this compound could involve the Ullmann coupling of appropriately substituted perfluorinated biphenyl (B1667301) or terphenyl precursors. For instance, the intramolecular cyclization of a suitably designed perfluorinated precursor via an Ullmann-type reaction could yield the triphenylene core. While traditionally requiring harsh conditions, modern variations of the Ullmann reaction, sometimes employing palladium or nickel catalysts, offer milder reaction conditions and broader substrate scope. wikipedia.org A one-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions has also been reported, highlighting the potential for more efficient synthetic routes. squarespace.com

Functionalization and Derivatization Strategies of the Triphenylene Core

The perfluorinated nature of the this compound core makes it susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile platform for introducing a wide array of functional groups. This functionalization is key to tuning its properties for specific applications.

Strategies for Modulating Electronic Structure and Optical Behavior

The electronic and optical properties of this compound can be precisely modulated by the introduction of various substituents onto the aromatic core. The strong electron-withdrawing nature of the fluorine atoms results in a low-lying LUMO (Lowest Unoccupied Molecular Orbital), making it an excellent electron acceptor.

The introduction of electron-donating groups, such as alkoxy moieties, through nucleophilic aromatic substitution can significantly alter the electronic structure. rsc.org This substitution can lead to a narrowing of the HOMO-LUMO gap, resulting in a red-shift in the absorption and emission spectra. The photoluminescence of fluorinated triphenylene derivatives can be tuned, with reports of green photoluminescence with notable quantum yields. nih.govresearchgate.net The specific substitution pattern and the nature of the introduced functional groups play a crucial role in determining the resulting optical properties. nih.govnih.govmdpi.comresearchgate.net

Substituent Type Effect on Electronic Properties Impact on Optical Behavior
Alkoxy groupsIncrease HOMO energy level, reduce HOMO-LUMO gapRed-shift in absorption and emission, potential for enhanced fluorescence
Aryl groupsCan extend π-conjugation, influencing both HOMO and LUMO levelsTunable absorption and emission, potential for creating novel chromophores
Electron-withdrawing groups (other than F)Further lower LUMO energy levelBlue-shift in absorption and emission, enhanced electron-accepting properties

Interactive Data Table: Effect of Substitution on this compound Properties (Please note that the following data is illustrative and based on general principles and findings from related compounds. Specific values for this compound derivatives would require dedicated experimental studies.)

SubstituentHOMO (eV)LUMO (eV)Band Gap (eV)Emission Wavelength (nm)
-F (this compound)-7.2-3.53.7~380 (Violet-Blue)
-OCH₃ (Alkoxy derivative)-6.8-3.43.4~450 (Blue-Green)
-Ph (Phenyl derivative)-7.0-3.63.4~420 (Blue-Violet)

Introduction of Peripheral Substituents for Supramolecular Control

The introduction of peripheral substituents on the this compound core is a powerful strategy to control its self-assembly into well-defined supramolecular structures. researchgate.net The interplay of arene-perfluoroarene interactions, where the electron-rich aromatic systems interact favorably with the electron-deficient perfluorinated core, is a key driving force for the self-organization of these molecules. nih.govbeilstein-journals.orgbeilstein-journals.org

By attaching flexible alkyl or alkoxy chains, it is possible to induce the formation of liquid crystalline phases, particularly columnar mesophases, where the triphenylene cores stack on top of each other. wat.edu.pl The length and branching of these side chains can be varied to fine-tune the stability and temperature range of these mesophases. The introduction of specific functional groups capable of hydrogen bonding or other directional non-covalent interactions can further direct the supramolecular assembly, leading to the formation of complex and functional architectures. researchgate.net These ordered assemblies are of great interest for applications in organic electronics, where the columnar structures can facilitate charge transport.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives, like many processes involving fluorinated compounds, presents challenges from a green chemistry perspective. Traditional fluorination methods can involve hazardous reagents and generate significant waste. numberanalytics.comcas.cn Therefore, the application of green chemistry principles is crucial to develop more sustainable synthetic routes.

Key areas of focus for a greener synthesis of this compound include:

Atom Economy: Cyclotrimerization reactions are inherently atom-economical as they, in principle, incorporate all atoms of the reactants into the final product. wikipedia.org

Use of Less Hazardous Reagents: Efforts are being made to replace hazardous fluorinating agents with safer alternatives. numberanalytics.com For instance, the use of solid-state nucleophilic fluorination with potassium fluoride (B91410) can eliminate the need for toxic, high-boiling point solvents. rsc.org

Energy Efficiency: The development of catalytic systems that operate under milder conditions (lower temperatures and pressures) can significantly reduce energy consumption. Photocatalytic and electrochemical methods are emerging as energy-efficient alternatives for fluorination reactions. numberanalytics.com

Safer Solvents: Replacing conventional volatile organic compounds with greener solvents, such as ionic liquids, supercritical fluids, or even water where possible, can minimize the environmental impact of the synthesis. numberanalytics.comresearchgate.net Bio-based solvents are also gaining traction as sustainable alternatives.

Waste Reduction: Optimizing reaction conditions to maximize yield and selectivity minimizes the formation of byproducts and reduces waste. One-pot and tandem reactions also contribute to waste reduction by eliminating intermediate workup and purification steps. nih.govtandfonline.com

While the direct application of all green chemistry principles to the synthesis of a highly specialized molecule like this compound can be challenging, the ongoing development of new synthetic methodologies for fluorinated aromatic compounds is progressively incorporating these sustainable practices. numberanalytics.comresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Dodecafluorotriphenylene Systems

High-Resolution Crystallographic Analysis of Dodecafluorotriphenylene

High-resolution X-ray crystallography provides the most definitive insights into the three-dimensional arrangement of atoms in the crystalline state of this compound. semanticscholar.orgnih.govnih.govrcsb.org This technique has been instrumental in understanding the profound effects of perfluorination on the molecule's geometry and packing in the solid state. semanticscholar.orgnih.govnih.govrcsb.org

Analysis of Molecular Distortions and Non-Planarity Induced by Fluorine Substitution

A pivotal finding from the crystallographic analysis of this compound is its significant deviation from planarity. researchgate.netresearchgate.net This distortion is a direct consequence of the steric repulsion between the fluorine atoms located in the "ortho" positions of the adjacent benzene (B151609) rings. researchgate.netresearchgate.net

ParameterValueSignificance
Intramolecular F···F Distance~2.41 ÅShorter than the sum of van der Waals radii (~2.70 Å), indicating significant steric repulsion. researchgate.netresearchgate.net
Molecular GeometryNon-planarDistortion from planarity is a direct result of steric strain between ortho-fluorine atoms. researchgate.netresearchgate.net

Investigation of Intermolecular Packing Motifs and Crystal Engineering

The study of how molecules arrange themselves in a crystal, known as crystal engineering, is crucial for designing materials with specific properties. nih.govwikipedia.org In this compound, the non-planar structure influences its intermolecular packing. The analysis of crystal packing helps in understanding the non-covalent interactions that govern the formation of the crystal lattice. mdpi.comresearchgate.net

The Cambridge Structural Database (CSD) is a vital resource for analyzing and comparing crystal structures, including the packing motifs of organic molecules. nih.gov By examining the crystal structure of this compound, researchers can identify recurring patterns of intermolecular interactions, which are essential for predicting and designing new crystalline materials with desired characteristics. nih.govwikipedia.orgnih.gov The specific packing motifs of this compound are influenced by a combination of weak intermolecular forces, including fluorine-fluorine and π-π interactions, which are dictated by the molecule's distorted shape. researchgate.net

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is employed to complement the crystallographic data, providing a more comprehensive understanding of the electronic and vibrational properties of this compound. univ-lille1.frdicp.ac.cnmdpi.com

Nuclear Magnetic Resonance (NMR) Studies for Conformational and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, offering insights into molecular conformation and electronic structure. nih.govfrontiersin.orgnih.govchemrxiv.org For this compound, ¹⁹F NMR is particularly informative.

The ¹⁹F NMR spectrum of this compound provides evidence for its non-planar structure in solution. researchgate.net The chemical shifts and coupling constants of the fluorine nuclei are sensitive to their spatial arrangement and electronic environment, which are altered by the molecular distortion. researchgate.net By analyzing the ¹⁹F NMR data, scientists can gain a deeper understanding of the molecule's conformational dynamics in solution. nih.gov

Vibrational Spectroscopy (IR, Raman) for Structural Assignment

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. core.ac.ukksu.edu.saresearchgate.netspectroscopyonline.comvscht.cz These methods are complementary and provide a "fingerprint" of the molecule's structure.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a molecule to be IR active, its dipole moment must change during the vibration. ksu.edu.sa

Raman Spectroscopy : Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to the vibrations of non-polar bonds, such as the C-C bonds in the aromatic rings of this compound. ksu.edu.saspectroscopyonline.com

The combination of IR and Raman spectroscopy allows for a comprehensive assignment of the vibrational modes of this compound, further confirming its molecular structure and the effects of fluorination. core.ac.ukksu.edu.sa

Spectroscopic TechniqueInformation ObtainedRelevance to this compound
Infrared (IR) SpectroscopyVibrational modes involving a change in dipole moment. ksu.edu.saProvides information on the vibrations of polar C-F bonds.
Raman SpectroscopyVibrational modes involving a change in polarizability. ksu.edu.saSensitive to the vibrations of the carbon skeleton (C-C bonds). ksu.edu.saspectroscopyonline.com

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. creative-proteomics.comlibretexts.org It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. creative-proteomics.comnih.govcore.ac.ukresearchgate.net

When this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation. creative-proteomics.com The way the molecule breaks apart provides valuable clues about its structure and the strength of its chemical bonds. creative-proteomics.comnih.govcore.ac.uk The analysis of these fragmentation pathways can confirm the connectivity of the atoms within the this compound molecule. creative-proteomics.com For instance, the loss of specific fragments, such as CF or C₂F₂, can be correlated with the known structure of the perfluorinated aromatic system. libretexts.org

Computational and Theoretical Investigations of Dodecafluorotriphenylene and Its Analogues

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the behavior of molecules at a quantum mechanical level. ornl.gov For dodecafluorotriphenylene, these calculations reveal how the extensive fluorination impacts its electronic properties compared to its hydrocarbon counterpart.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic configurations and energy landscapes of perfluorinated PAHs like this compound. acs.orgresearchgate.net DFT calculations are instrumental in determining key electronic parameters. For instance, a study on perfluorinated PAHs, including perfluorotriphenylene (3-C₁₈F₁₂), used DFT to predict their adiabatic electron affinities (EAad), vertical electron affinities (EAvert), and vertical detachment energies (VDE). acs.org

These calculations have shown that perfluorination significantly alters the electronic properties of PAHs. acs.org The predicted adiabatic electron affinity for perfluorotriphenylene is 1.69 eV, indicating its capacity to accept an electron. acs.org Such computational studies are often supported by experimental data, with DFT being used to model and understand the structure and sublimation thermodynamics of crystalline organofluorine compounds. rsc.orgnih.gov The reliability of these results is often confirmed by comparing calculated values with experimental findings and by analyzing the superposition of the electrostatic potential and electron density gradient fields. nih.gov

DFT calculations also provide insights into the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. researchgate.net The energy gap between HOMO and LUMO helps in evaluating the stability and electronic behavior of the molecule. researchgate.net

Table 1: Calculated Electronic Properties of Perfluorinated PAHs

CompoundAdiabatic Electron Affinity (EAad) (eV)
Perfluoroanthracene (1-C₁₄F₁₀)1.84
Perfluorophenanthrene (2-C₁₄F₁₀)1.41
Perfluoropyrene (C₁₆F₁₀)1.72
Perfluorotetracene (1-C₁₈F₁₂)2.39
Perfluorochrysene (2-C₁₈F₁₂)1.83 (Ci), 1.88 (C₂)
Perfluorotriphenylene (3-C₁₈F₁₂)1.69

Data sourced from DFT calculations (DZP++ B3LYP). acs.org

These calculations involve minimizing the energy of the molecular system to determine its most stable geometry, which is essential for predicting its properties and reactivity. solubilityofthings.com The choice of basis sets is a critical aspect of ab initio calculations, with more extensive sets providing higher accuracy at a greater computational cost. solubilityofthings.com For complex systems like perfluorinated PAHs, highly correlated ab initio methods are employed to achieve reliable results for properties such as bond energies. nih.gov

Semi-empirical and ab initio molecular orbital calculations have been used to study the conformational preferences of fluorinated triphenylenes, indicating, for example, that a C₂ conformation might be preferred over a D₃ conformation in the gas phase. researchgate.net These methods are also fundamental in the development of new descriptors for chemical bonding analysis. mpg.de

Aromaticity and Antiaromaticity in Perfluorinated Triphenylene (B110318) Systems

The concept of aromaticity is a cornerstone of organic chemistry, and its modification upon perfluorination is a subject of significant theoretical interest. nih.gov Computational studies have shown that fluorination can weaken the aromatic character of polycyclic hydrocarbons. researchgate.net This is often assessed by calculating magnetically induced current densities and nucleus-independent chemical shifts (NICS). researchgate.net

For instance, calculations of integrated current strengths for various PAHs have indicated that the aromatic character is generally diminished upon fluorination. researchgate.net This contrasts with NICS(0) values, which sometimes predict a strengthening of aromaticity, highlighting the complexity and the ongoing debate in the theoretical community regarding the best descriptors for aromaticity. researchgate.netnih.gov The reduction in the nucleophilic character of the aromatic ring in compounds like hexafluorobenzene (B1203771) is another indicator of reduced aromaticity. nih.gov

Systematic studies on fluorinated benzenes have shown a general trend of decreasing aromaticity with an increasing number of fluorine substituents. nih.gov This effect is attributed to the high electronegativity of fluorine, which alters the electron distribution within the aromatic system.

Molecular Dynamics Simulations for Conformational Behavior and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules, including their conformational changes and dynamics. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements over time. youtube.com

For molecules like this compound, MD simulations can be used to explore their flexibility and the dynamics of their conformational transitions. researchgate.net This is particularly relevant for substituted triphenylenes that may be distorted from planarity. researchgate.net The simulations can reveal the energy barriers between different conformations and the timescales of their interconversion.

Coarse-grained MD simulations, which simplify the atomic representation to study larger systems and longer timescales, are also a valuable tool. nih.gov These methods are particularly useful for investigating the interactions of perfluorinated compounds in larger assemblies or with other molecules, such as in drug delivery systems. nih.gov The choice of force fields, which are the sets of parameters that describe the potential energy of the system, is crucial for the accuracy of MD simulations. techconnect.org

Predictive Modeling of Intermolecular Interactions and Solid-State Phenomena

Understanding intermolecular interactions is key to predicting the solid-state properties of molecular crystals. rsc.orgbeilstein-journals.org For perfluorinated compounds like this compound, non-covalent interactions involving fluorine atoms play a crucial role in determining their crystal packing and physical properties. rsc.org

The nature of interactions involving organically bound fluorine is a topic of ongoing research. rsc.org While C-F···F-C interactions are generally considered weak, other interactions such as C-H···F-C are recognized as being more significant in directing the supramolecular assembly in crystals. rsc.orgnih.gov The electrostatic contribution to these contacts is dominant. rsc.orgnih.gov

Periodic DFT calculations are a powerful method for studying these weak interactions in the solid state, allowing for a detailed comparison of different types of fluorine contacts. rsc.orgrsc.org These studies have revealed that the directionality of C-F···F-C interactions is less significant compared to interactions involving heavier halogens. rsc.org

Atoms-in-Molecules (AIM) theory has also been used to confirm the presence of specific C-F···F-C interactions that are not merely a consequence of crystal packing forces. researchgate.netacs.org The stabilizing energy of these interactions can vary significantly depending on the specific geometry and chemical environment. researchgate.netacs.org In addition to C-F···F and C-H···F contacts, F···π interactions, which are attractive electrostatic interactions between an electronegative fluorine atom and an aromatic moiety, can also play a substantial role in the stacking motifs of fluorine-rich structures. d-nb.info

π-π Stacking Interactions in Layered Structures

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, among which π-π stacking is paramount for planar aromatic systems. In the case of this compound (C₁₈F₁₂), the high degree of fluorination significantly alters the nature of these interactions compared to its hydrocarbon analogue, triphenylene. The electron-withdrawing fluorine atoms create a highly electron-deficient π-system. This property is central to its stacking behavior, which often involves interactions between electron-poor and electron-rich aromatic systems, known as arene-perfluoroarene interactions. wikipedia.orglibretexts.org

Computational studies, supported by experimental data, reveal that the this compound molecule is not perfectly planar. Significant steric repulsion between the fluorine atoms in the "bay" regions forces the molecule to adopt a distorted, non-planar conformation. researchgate.net This intramolecular steric strain has profound implications for its intermolecular packing in the crystal lattice. The crystal structure shows that the molecules pack in layers, but the non-planarity prevents ideal face-to-face stacking.

Theoretical calculations, such as those employing Density Functional Theory (DFT) with dispersion corrections, are used to quantify the energetics of these stacking arrangements. These methods can calculate the binding energies between molecules, revealing the stability of different packing motifs. For this compound, the stacking is a complex interplay between attractive quadrupolar interactions, driven by the electron-deficient core, and repulsive steric forces from the fluorine atoms. The resulting layered structure is a compromise that maximizes attractive forces while minimizing repulsion.

The table below summarizes key crystallographic and computational parameters related to the stacking of this compound.

ParameterValueSignificance
Molecular Formula C₁₈F₁₂---
Molecular Weight 492.17 g/mol ---
Molecular Conformation Non-planar (distorted)Steric hindrance between fluorine atoms prevents a flat structure, influencing packing. researchgate.net
Inter-ring C-C bond lengths ~1.48 ÅTypical for bonds connecting aromatic rings.
Intra-ring C-C bond lengths ~1.39 ÅCharacteristic of aromatic systems.
C-F bond lengths ~1.35 ÅStandard length for a C-F bond in a fluoroaromatic compound.
Closest F-F approach (intramolecular) ~2.41 ÅThis distance is less than the sum of the van der Waals radii (~2.70 Å), indicating significant steric strain. researchgate.net
Stacking Arrangement Slipped-parallelMolecules are offset to minimize steric clashes and optimize electrostatic interactions.
Calculated Stacking Energy Varies with method (e.g., -10 to -20 kcal/mol)Indicates the strength of the non-covalent interactions holding the crystal lattice together.

Note: The calculated stacking energy is an illustrative value; actual values depend heavily on the computational method (e.g., DFT, MP2) and basis set used.

Simulation of Charge Transport and Electronic Mobility in this compound Assemblies

The simulation of charge transport in organic semiconductor assemblies like those of this compound is a multiscale modeling challenge. aps.org It aims to predict how efficiently charge carriers (electrons or holes) can move through the material under an electric field, a property quantified by electronic mobility. Due to its highly fluorinated nature, this compound is expected to be an n-type semiconductor, meaning it preferentially transports electrons.

The simulation process typically involves several steps:

Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of molecules in an assembly. uic.edu Starting from known crystal structure data, MD simulations can predict the thermally accessible molecular arrangements and fluctuations at a given temperature. This provides a realistic picture of the structural disorder within the material. aps.org

Electronic Structure Calculations: For various snapshots obtained from MD simulations, quantum chemistry methods (like DFT) are used to calculate the electronic couplings (also known as transfer integrals) between adjacent molecules. This parameter quantifies the ease with which a charge can hop from one molecule to the next.

Charge Transport Calculations: The electronic coupling values and site energies are then used as input for a transport model. Common models include drift-diffusion equations, which provide a macroscopic view of charge flow, or microscopic approaches like kinetic Monte Carlo simulations. ansys.comarxiv.org These simulations track the random walk of a charge carrier through the molecular assembly, influenced by the electric field and the calculated electronic couplings.

For this compound, simulations would investigate how its unique distorted structure and slipped-stacking arrangement affect electronic coupling. The mobility of charge carriers is highly sensitive to the relative orientation of neighboring molecules. While the electron-deficient core is favorable for accommodating electrons, the efficiency of their transport is determined by the orbital overlap between stacked molecules. High mobility requires strong electronic coupling, which is maximized by close, parallel stacking—a configuration that this compound's steric hindrance complicates.

The table below presents typical parameters and outputs from a hypothetical charge transport simulation for an organic semiconductor assembly like this compound.

Simulation Parameter/OutputIllustrative Value/DescriptionRelevance to this compound
Simulation Method Kinetic Monte Carlo (KMC) on a lattice derived from MDA standard method for simulating hopping transport in disordered organic materials. arxiv.org
Input: Transfer Integral (t) 10 - 50 meVThis value represents electronic coupling. It would be calculated using DFT and is highly sensitive to the intermolecular geometry of the distorted C₁₈F₁₂ molecules.
Input: Reorganization Energy (λ) 0.2 - 0.4 eVThe energy required to distort the molecule's geometry upon accepting a charge. Perfluorination can affect this value.
Input: Electric Field 10⁴ - 10⁵ V/cmRepresents typical operating conditions in an organic field-effect transistor (OFET).
Input: Temperature 300 KStandard room temperature for device operation. researchgate.net
Output: Electron Mobility (µₑ) 10⁻³ - 10⁻¹ cm²/V·sThis is the primary result, indicating the material's performance as an n-type semiconductor. nih.gov The specific value would depend on the degree of order and electronic coupling in the assembly.
Output: Carrier Trajectory Visualization of the electron's pathShows whether transport is efficient or if the carrier is frequently trapped at sites with poor electronic coupling.

Note: The values in this table are illustrative and represent a plausible range for a molecular semiconductor. Precise values for this compound would require specific, dedicated computational studies.

Supramolecular Chemistry and Self Assembly of Dodecafluorotriphenylene Based Architectures

Principles of Self-Assembly Driven by Fluorine-Specific Interactions

The self-assembly of dodecafluorotriphenylene and its derivatives is largely governed by fluorine-specific interactions, particularly arene-perfluoroarene (AP) stacking. rsc.org The high electronegativity of fluorine atoms drastically alters the electronic properties of the aromatic rings in this compound, creating a highly electron-deficient (π-acidic) core. beilstein-journals.orgnih.gov This contrasts sharply with the electron-rich (π-basic) nature of non-fluorinated aromatic rings.

The primary driving forces for the self-assembly of fluorinated aromatic compounds include:

Arene-Perfluoroarene (AP) Interactions : These are strong, non-covalent stacking interactions that occur between electron-deficient perfluoroarenes and electron-rich arenes. rsc.orgnih.gov The interaction arises from complementary quadrupole moments, where the negative quadrupole of the arene aligns favorably with the positive quadrupole of the perfluoroarene. nih.gov These interactions are significantly stronger than conventional π-π stacking between two benzene (B151609) rings and can have association constants several orders of magnitude higher, especially in aqueous environments where the hydrophobic effect also contributes. nih.gov In systems containing both fluorinated and non-fluorinated triphenylene (B110318) units, or when this compound is mixed with an electron-rich aromatic species, these interactions can direct the formation of highly ordered, alternating co-facial stacks. rsc.orgresearchgate.net

Fluorophilic/Fluorophobic Effects : Similar to the hydrophobic effect, fluorinated segments tend to segregate from non-fluorinated (lipophilic) segments. This "fluorous effect" can drive the organization of molecules to minimize unfavorable contacts between fluorinated and non-fluorinated parts, leading to the formation of distinct domains or phases. sfb1349.dechemrxiv.org

Halogen Bonding : While less commonly the primary driver for triphenylene assembly, the fluorine atoms can act as weak halogen bond acceptors, interacting with suitable donor atoms.

The introduction of fluorine atoms into the triphenylene core provides a powerful tool for programming molecular recognition and directing self-assembly processes to create functional materials with enhanced stability and unique electronic properties. beilstein-journals.orgrsc.orgrsc.org The strength and directionality of these fluorine-specific interactions allow for the precise construction of complex supramolecular architectures. sfb1349.desfb1349.de

Design and Fabrication of Porous Organic Frameworks Incorporating this compound Units

Porous organic frameworks (POFs) are a class of materials characterized by high surface areas, tunable pore sizes, and robust structures. rsc.org They are constructed from organic building blocks linked by strong covalent bonds. nih.gov Covalent Organic Frameworks (COFs) are a crystalline subclass of POFs, offering exceptional long-range order. nih.govmdpi.com

While a COF constructed directly from this compound has not been explicitly reported, the design principles for its incorporation are well-established based on its non-fluorinated analogue, hexahydroxytriphenylene, which is a common building block for COFs. nih.gov The fabrication strategy typically involves condensation reactions between planar monomers with complementary functional groups.

Design Principles:

Monomer Functionalization : To incorporate this compound into a POF, it would first need to be functionalized with reactive groups suitable for polymerization. Common reactive groups for COF synthesis include boronic acids, aldehydes, amines, and hydroxyls. For example, a hypothetical dodecafluoro-hexahydroxytriphenylene could serve as a C3-symmetric node.

Linker Geometry : This functionalized this compound unit would be reacted with a complementary linear, trigonal, or tetrahedral linker molecule. The geometry of the building blocks dictates the topology and pore size of the resulting framework.

Fluorine-Directed Properties : Incorporating the perfluorinated triphenylene core would be expected to impart unique properties to the framework. The electron-deficient nature of the pores could create selective binding sites for electron-rich guest molecules. Furthermore, the hydrophobicity of the fluorinated surfaces could be exploited for selective separations, for instance, of organic vapors from humid gas streams.

Fabrication Methods:

Solvothermal Synthesis : This is a common method where the monomers are heated in a high-boiling-point solvent mixture, often with a catalyst, to promote the formation of a crystalline, insoluble framework.

Interface-Induced Polymerization : POF membranes can be fabricated at the interface between two immiscible liquids, each containing one of the reactive monomers. rsc.org This allows for the formation of thin, continuous films.

Another related class of materials is Porous Organic Cages (POCs), which are discrete, soluble molecules with an intrinsic cavity. chimia.chnih.govresearchgate.netnih.gov this compound panels could be incorporated into the structure of large cage molecules through irreversible or dynamic covalent chemistry. researchgate.net These cages can then pack in the solid state to create extrinsic porosity, or be used as processable porous units in solution. nih.govresearchgate.net

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion through non-covalent interactions. researchgate.netfiveable.me The design of these systems relies on molecular recognition, where the host possesses a binding site (cavity) that is complementary in size, shape, and chemical nature to the guest. researchgate.netrsc.org

Derivatives of this compound are excellent candidates for acting as hosts for electron-rich guest molecules. The electron-deficient aromatic surface of the perfluorinated triphenylene core can establish strong arene-perfluoroarene stacking interactions with suitable aromatic guests. nih.gov

Key aspects of this compound host-guest chemistry include:

Host Design : Hosts can be designed as molecular tweezers, clips, or macrocycles where one or more this compound units are incorporated to create a defined binding cavity. fiveable.me For example, linking two this compound units with flexible or rigid spacers could create a "molecular tweezer" capable of binding guests like pyrene (B120774) or other polycyclic aromatic hydrocarbons.

Guest Selectivity : The binding affinity and selectivity can be tuned by modifying the structure of both the host and guest. rsc.org The principle of "like-dissolves-like" does not apply; instead, electronic complementarity is key. The electron-poor cavity of a this compound-based host will preferentially bind electron-rich guests.

Solvent Effects : The strength of the host-guest interaction is highly dependent on the solvent. In aqueous media, the hydrophobic effect can significantly enhance the binding affinity between the host and a nonpolar guest, leading to very stable complexes. nih.gov

Characterization : The formation of host-guest complexes is typically studied using techniques like NMR titration, UV-vis spectroscopy, and fluorescence spectroscopy. nih.govresearchgate.net Changes in the chemical shift or optical properties of the host or guest upon complexation are monitored to determine the association constant (Ka), which quantifies the binding strength.

Table 2: Representative Association Constants (Ka) for Arene-Perfluoroarene Interactions This table presents data for model systems that illustrate the principles applicable to this compound-based host-guest systems. nih.gov

Arene (Host)Perfluoroarene (Guest)SolventKa (M⁻¹)
BenzeneHexafluorobenzene (B1203771)Cyclohexane< 1
AnthracenePerfluoronaphthaleneChloroform-d21 ± 1
PyrenePerfluoronaphthaleneChloroform-d43 ± 2
AnthracenePerfluoronaphthaleneD₂O (pD 12, buffered)6000 ± 1000
*Water-soluble derivatives were used for the aqueous study.

Stimulus-Responsive Supramolecular Systems

Stimulus-responsive materials are "smart" materials that can change their properties in response to an external trigger. nih.govrsc.org These triggers can be physical (temperature, light), chemical (pH, ions), or biological (enzymes). nih.govnih.gov Supramolecular systems are particularly well-suited for creating responsive materials because the non-covalent bonds that hold them together can often be formed or broken reversibly with a small input of energy. mdpi.com

This compound-based assemblies can be designed to be stimulus-responsive by exploiting the nature of the arene-perfluoroarene interaction.

Solvent/Polarity Responsiveness : The stability of arene-perfluoroarene driven assemblies can be highly dependent on solvent polarity. For example, a self-assembled structure like a helical dimer might be stable in a less polar solvent (e.g., chloroform) but can dissociate into its monomeric components in a more polar solvent (e.g., DMSO) that can effectively solvate the individual units and disrupt the non-covalent interactions. semanticscholar.org

Temperature Responsiveness : Like most non-covalent interactions, the arene-perfluoroarene interaction is temperature-dependent. An ordered assembly, such as a columnar phase or a molecular aggregate, can be made to "melt" or disassemble into a disordered state upon heating and then reform upon cooling. semanticscholar.org This provides a mechanism for thermal switching of material properties, such as fluorescence or conductivity.

Photo-responsiveness : To impart light responsiveness, this compound could be incorporated into a system with a known photo-switchable molecule, such as an azobenzene (B91143). Irradiation with light of a specific wavelength could cause the azobenzene to isomerize (e.g., from trans to cis), inducing a significant shape change that could disrupt the packing of the supramolecular assembly, triggering its disassembly. Re-assembly could then be triggered by irradiation at a different wavelength or by thermal relaxation.

The response of these systems can be monitored by observing changes in their optical properties (color, fluorescence), mechanical properties (gel-sol transition), or structural characteristics (e.g., via spectroscopy or microscopy). rsc.org

Surface-Confined Self-Assembly and Nanofabrication

Confining the self-assembly of molecules to a two-dimensional surface provides a powerful "bottom-up" approach for nanofabrication, allowing for the creation of highly ordered molecular patterns and nanostructures. kumamoto-u.ac.jpnih.gov Scanning Tunneling Microscopy (STM) is a key technique for visualizing and manipulating these surface-confined assemblies with atomic or molecular resolution. researchgate.netnih.gov

The self-assembly of this compound on a well-defined surface (e.g., graphite (B72142), gold, or titanium dioxide) can be used to create ordered monolayers for applications in molecular electronics and nanotechnology. mdpi.comresearchgate.net

Driving Forces on Surfaces : The final structure of the 2D assembly is determined by a delicate balance between intermolecular interactions (arene-perfluoroarene stacking, van der Waals forces) and molecule-substrate interactions. kumamoto-u.ac.jp On a substrate like graphite (HOPG), the π-π interactions between the aromatic molecule and the graphitic surface are significant.

STM Visualization : STM allows for the direct visualization of how individual this compound molecules pack on the surface. nih.gov It can reveal the unit cell of the 2D lattice, the orientation of the molecules, and the presence of defects. This information is crucial for understanding the fundamental principles governing the 2D crystallization.

Controlling Assembly : The structure of the surface assembly can be controlled by various factors, including the choice of solvent (for liquid-solid interface studies), the concentration of the molecule, the substrate temperature, and the chemical structure of the molecule itself (e.g., by adding specific side chains to steer the 2D packing). researchgate.net

Nanofabrication : By controlling the self-assembly process, it is possible to create patterns at the nanoscale. For example, one could create molecular wires from columnar stacks or create porous 2D networks that could act as templates for the selective adsorption of other molecules. The use of external stimuli, including the electric field from an STM tip, can sometimes be used to induce phase transitions or re-orientations in the molecular layer, offering a pathway to dynamic surface-level devices. nih.gov

Advanced Materials Applications of Dodecafluorotriphenylene

Dodecafluorotriphenylene in Organic Electronics

The field of organic electronics, which utilizes carbon-based materials for electronic devices, has seen remarkable progress. researchgate.netresearchgate.net These materials offer advantages like flexibility, low-cost processing, and the ability to be fabricated over large areas. researchgate.net this compound is emerging as a key player in this area, contributing to fundamental understanding and practical applications.

Fundamental Studies on Charge Transport in Organic Semiconductors

The movement of charge carriers (electrons and holes) is a fundamental process governing the performance of organic electronic devices. cam.ac.ukaps.org this compound, with its distinct electronic properties, serves as an excellent model compound for investigating charge transport phenomena in organic semiconductors. kobe-u.ac.jp

The rigid, planar structure of this compound facilitates ordered molecular packing in thin films, which is crucial for efficient charge hopping between adjacent molecules. kobe-u.ac.jp Its high electron affinity, a result of the twelve electron-withdrawing fluorine atoms, makes it an n-type semiconductor, meaning it primarily conducts electrons. Researchers utilize these characteristics to study how molecular structure and intermolecular interactions influence charge mobility. By comparing the charge transport properties of this compound with its non-fluorinated counterpart, triphenylene (B110318), scientists can gain insights into the role of fluorination in modulating electronic behavior. These fundamental studies are essential for designing new organic semiconductors with enhanced performance. kobe-u.ac.jp

Table 1: Comparison of Properties for Charge Transport Studies

Property This compound Triphenylene Significance in Charge Transport Studies
Core Structure Electron-deficient π-system Electron-rich π-system Allows for the study of electron vs. hole transport mechanisms.
Fluorination Heavily fluorinated Non-fluorinated Investigates the impact of electron-withdrawing groups on energy levels and charge mobility.

| Molecular Packing | Can form ordered structures | Can form ordered structures | Enables the study of how molecular arrangement affects charge hopping efficiency. |

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Research

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are two of the most prominent applications of organic electronics. researchgate.netyoutube.com OLEDs are used in displays and lighting, while OPVs convert sunlight into electricity. researchgate.net The efficiency and stability of these devices are highly dependent on the properties of the organic materials used within them. lumtec.com.twossila.com

In OLED research, this compound is investigated for its potential as an electron-transport layer (ETL) or a hole-blocking layer (HBL). Its high electron mobility and deep highest occupied molecular orbital (HOMO) level make it suitable for these functions. As an ETL, it facilitates the efficient transport of electrons from the cathode to the emissive layer, where they recombine with holes to produce light. youtube.com As an HBL, it prevents holes from passing through the emissive layer without recombining, thereby increasing the device's efficiency.

In the context of OPVs, this compound's properties are explored to improve charge separation and collection. researchgate.net Its electron-accepting nature makes it a candidate for use as an acceptor material or as an interfacial layer to enhance electron extraction at the electrode. Research in this area is focused on understanding how the inclusion of highly fluorinated molecules like this compound can influence the energy level alignment and morphology of the active layer, ultimately leading to more efficient solar cells.

Molecular Doping Mechanisms in Organic Semiconductor Devices

Molecular doping is a crucial technique used to increase the electrical conductivity of organic semiconductors by introducing a small amount of an electron-accepting (p-doping) or electron-donating (n-doping) molecule. rhhz.netnih.govunimib.it This process is essential for improving the performance of various organic electronic devices. rsc.org

This compound, due to its strong electron-accepting character, is studied as a p-dopant for various organic semiconductors. The doping mechanism can involve either an integer charge transfer (ICT), where a whole electron is transferred from the host semiconductor to the dopant, or the formation of a charge transfer complex (CTC), where there is only partial charge transfer. rhhz.net Understanding which mechanism dominates is critical for controlling the electronic properties of the doped film. diva-portal.orgresearchgate.net

Research has shown that the energy levels of the host material and the dopant are key factors in determining the doping efficiency. For effective p-doping, the lowest unoccupied molecular orbital (LUMO) of the dopant should be close to or lower than the HOMO of the semiconductor host. The strong electron affinity of this compound makes it a potent p-dopant for a range of organic semiconductors, leading to a significant increase in their conductivity.

Functional Materials Incorporating this compound

The unique properties of this compound extend beyond its direct use in electronic devices. It serves as a valuable building block in the creation of novel functional materials with tailored properties for specific applications. kentech.ac.krkeaipublishing.com

Fluorinated Materials Chemistry and Tailored Functionality

Fluorinated materials possess a unique set of properties, including high thermal stability, chemical resistance, and specific electronic characteristics, due to the strong carbon-fluorine bond and the high electronegativity of fluorine. wikipedia.orgindustrialchemicals.gov.au The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. mdpi.comnih.gov

The synthesis of polymers and other complex structures incorporating the this compound unit allows for the creation of materials with precisely controlled functionalities. For example, incorporating this fluorinated moiety can enhance the thermal stability and electron-accepting properties of a polymer. rsc.org This approach enables the design of materials with tailored energy levels, solubility, and film-forming characteristics for applications in various fields, from electronics to coatings.

Table 2: Impact of Fluorination on Material Properties

Property Influence of Fluorine Incorporation Example Application
Thermal Stability Increased due to the strength of the C-F bond. High-temperature electronics, protective coatings.
Electron Affinity Increased, leading to n-type semiconductor behavior. Electron transport layers in OLEDs, acceptors in OPVs.
Solubility Can be modified to suit different processing techniques. Solution-processed electronic devices.

| Hydrophobicity | Increased, leading to water-repellent surfaces. | Moisture-resistant coatings for electronics. |

Applications in Energy-Related Materials Research

The development of new materials for energy generation, storage, and conversion is a critical area of research. icn2.catukri.orgnorthwestern.edu this compound and materials derived from it are being explored for their potential contributions in this sector.

In the field of energy storage, for instance, the high electron affinity of this compound makes it a candidate for use in organic batteries or supercapacitors. Its ability to reversibly accept and release electrons could be harnessed for charge storage applications. Research is ongoing to incorporate this and similar fluorinated molecules into electrode materials to enhance their capacity and cycling stability. The fundamental materials science behind these applications is crucial for developing next-generation energy technologies. ukri.org

Integration into Nanoscience and Nanotechnology

The unique electronic and structural properties of this compound (DDFTP), arising from its perfluorinated aromatic core, make it a molecule of significant interest in the fields of nanoscience and nanotechnology. Its strong electron-accepting nature, coupled with its capacity for self-assembly, opens avenues for its use in creating sophisticated nanoscale materials and devices.

Nanomaterial Fabrication and Characterization

The fabrication of nanomaterials from this compound leverages its inherent tendency to form ordered structures through non-covalent interactions. The primary driving forces for the self-assembly of DDFTP are the arene-perfluoroarene and π-π stacking interactions, which encourage the molecules to arrange into columnar structures.

Fabrication Methods: The creation of DDFTP-based nanomaterials, particularly thin films and crystalline structures, can be approached through several methods common in nanotechnology:

Physical Vapor Deposition (PVD): This technique involves the sublimation of DDFTP powder in a high vacuum, which then deposits as a thin film onto a desired substrate. By controlling deposition parameters such as substrate temperature and deposition rate, the morphology and crystallinity of the film can be tailored. This method is advantageous for creating uniform, high-purity films essential for electronic devices.

Solution-Based Processing: While DDFTP has limited solubility, suitable solvents can be used to cast or spin-coat thin films. This method is often more cost-effective than PVD and allows for large-area fabrication. kobe-u.ac.jp The quality of the resulting film is highly dependent on the solvent's evaporation rate and the concentration of the solution.

Self-Assembly from Solution: By slowly evaporating a solvent from a saturated solution of DDFTP, it is possible to grow single crystals or crystalline nanostructures. The resulting structures are highly ordered, which is crucial for applications requiring predictable electronic properties.

Characterization: Once fabricated, these nanomaterials are characterized using a suite of high-resolution techniques to understand their structure and properties:

X-Ray Diffraction (XRD): This is a powerful technique used to determine the crystal structure and orientation of molecules within a thin film or crystal. openaccesspub.org For DDFTP, XRD can confirm the columnar stacking arrangement and measure the precise intermolecular distances.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These microscopy techniques are used to visualize the surface morphology of DDFTP films and nanostructures. openaccesspub.org They provide critical information on film uniformity, grain size, and the presence of any defects, which can significantly impact device performance.

Spectroscopic Analysis: Techniques like UV-Vis absorption and fluorescence spectroscopy are used to probe the electronic properties of the assembled nanomaterials. The formation of charge-transfer complexes and aggregation can cause shifts in the absorption and emission spectra, providing insight into the intermolecular electronic interactions.

Table 1: Properties and Characterization of this compound Nanomaterials

PropertyDescriptionTypical Characterization Technique
Molecular Structure C₁₈F₁₂. A polycyclic aromatic hydrocarbon core fully substituted with fluorine atoms. The molecule is known to be distorted from planarity due to steric hindrance between fluorine atoms.X-Ray Crystallography, NMR Spectroscopy
Intermolecular Interactions Dominated by arene-perfluoroarene and slipped π-π stacking interactions, leading to the formation of ordered columnar structures. researchgate.netX-Ray Diffraction (XRD)
Nanostructure Morphology Typically forms thin films or crystalline domains. Film uniformity and surface roughness are key parameters.Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)
Electronic Properties Strong electron acceptor due to the high electronegativity of the fluorine atoms. This leads to low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels.Cyclic Voltammetry, UV-Vis Spectroscopy

Molecular Wires and Sensors

The concept of using single molecules or ordered molecular assemblies as components in electronic circuits has driven significant research into "molecular wires." DDFTP's rigid structure and defined stacking behavior make it a candidate for such applications. Furthermore, its strong electron-accepting properties are ideal for use in chemical sensors.

Molecular Wires: In a molecular wire, charge must be able to transport efficiently along the molecular backbone or between adjacent molecules. For DDFTP, charge transport would occur primarily through the stacked columns formed via self-assembly. The efficiency of this transport is dictated by the degree of orbital overlap between neighboring molecules. The perfluorination of the triphenylene core significantly lowers the energy of the frontier molecular orbitals (HOMO and LUMO), which can facilitate electron injection and transport compared to its non-fluorinated counterpart.

Chemical Sensors: The operating principle for a DDFTP-based chemical sensor would rely on the modulation of its electrical conductivity upon exposure to an analyte. nih.gov Given that DDFTP is a strong electron acceptor, it is particularly sensitive to electron-donating molecules.

The sensing mechanism can be described as follows:

Baseline State: A thin film of DDFTP is incorporated as the active channel in a transistor-like device. A baseline current is measured.

Analyte Interaction: When an electron-donating analyte (e.g., ammonia, certain amines) adsorbs onto the DDFTP surface, it donates electron density to the DDFTP molecules.

Signal Transduction: This charge transfer process neutralizes some of the inherent electron-accepting sites or fills electron traps in the DDFTP material. This change in charge carrier concentration leads to a measurable change in the device's conductivity, which serves as the sensing signal. nih.gov

The high surface-to-volume ratio of a nanofabricated film ensures that even small concentrations of an analyte can cause a detectable response. nih.gov

Table 2: Conceptual Design of a this compound-Based Chemical Sensor

ComponentRole of this compound (DDFTP)Sensing Principle
Sensing Material Acts as a strong n-type (electron-accepting) semiconductor channel.The intrinsic conductivity of the DDFTP film is the baseline signal.
Target Analytes Most sensitive to electron-donating chemical species (reductants).Analyte donates electrons to the DDFTP film upon physisorption.
Transduction The donated electrons alter the charge carrier density of the DDFTP channel.A measurable change (typically a decrease) in electrical current is detected.
Selectivity High selectivity towards electron donors over electron acceptors. nih.govMolecules that are electron-accepting would have a minimal or opposite effect on conductivity.

Surface Science and Interface Engineering for Enhanced Device Performance

The introduction of a very thin layer of a material with a strong dipole moment at the electrode-organic interface can significantly alter the work function of the electrode. aps.org The work function is the energy required to remove an electron from the surface of a conductor. By modifying it, the energy barrier that charge carriers (electrons or holes) must overcome to enter the organic layer can be reduced.

DDFTP's perfluorinated nature creates a strong, oriented molecular dipole moment when it forms a layer on a surface. This dipole layer modifies the electrostatic potential at the surface, effectively changing the electrode's work function. diva-portal.org

On High Work Function Anodes (e.g., ITO, Au): A DDFTP layer can be used to increase the anode's work function further, facilitating the injection of holes into the highest occupied molecular orbital (HOMO) of an adjacent organic hole-transport layer.

On Low Work Function Cathodes (e.g., Al, Ag): When used at the cathode, the dipole of the DDFTP layer can lower the work function, reducing the energy barrier for injecting electrons into the lowest unoccupied molecular orbital (LUMO) of an adjacent electron-transport layer. aps.org

This precise tuning of interfacial energetics leads to more efficient charge injection, which in turn results in enhanced device performance, including lower turn-on voltages and higher quantum efficiencies in OLEDs, and lower contact resistance in OFETs. nih.gov

Table 3: Role of this compound in Interface Engineering

Interface ApplicationMechanismExpected Performance Enhancement
Anode Modification (e.g., in OLEDs) Forms a self-assembled layer with a net dipole moment that increases the electrode's work function.Reduced hole injection barrier, leading to lower operating voltage and higher efficiency.
Cathode Modification (e.g., in OLEDs) The molecular dipole lowers the electrode's work function.Reduced electron injection barrier, improving charge balance and device lifetime. aps.org
Contact Resistance Reduction (in OFETs) Lowers the energy barrier for charge injection from the source/drain electrodes into the semiconductor channel.Improved transistor characteristics, such as higher mobility and on-off ratio.

Future Directions and Emerging Research Avenues

Development of Novel Fluorination Methodologies

The synthesis of dodecafluorotriphenylene and other perfluorinated polycyclic aromatic hydrocarbons (PAHs) is often complex and low-yielding. A significant research thrust is the development of novel, efficient, and regioselective fluorination techniques. Current methods often require harsh conditions or multi-step procedures. Emerging strategies aim to overcome these limitations.

One promising approach involves the use of a tandem fluoro Julia-Kocienski olefination and oxidative photocyclization. nih.govacs.org This method provides a modular route to regiospecifically fluorinated PAHs, allowing for precise placement of fluorine atoms. nih.gov For instance, 1,2-diarylfluoroalkenes can be synthesized and then converted to the desired fluorinated PAH through light-induced cyclization. acs.org

Another area of development is the use of metal-catalyzed cyclization reactions. oup.com Indium(III) and Palladium(II) catalysts have been successfully employed in the Friedel-Crafts type cyclization of various fluoroalkenes to produce pinpoint-fluorinated PAHs. oup.com These methods are advantageous as they can proceed via fluorine-stabilized cationic intermediates, enabling the construction of complex fluorinated aromatic systems. oup.com

Direct electrophilic fluorination using modern reagents like N-fluorobis(phenylsulfonyl)amine (NFSI) is also being explored. researchgate.net Performing these reactions in the absence of a solvent has, in some cases, led to higher selectivity for the desired fluorinated products compared to reactions in solution. researchgate.net The continuous development of such methodologies is critical for producing this compound and its derivatives in sufficient quantities for advanced material research.

Table 1: Comparison of Emerging Fluorination Methodologies

Methodology Key Features Potential Advantages Relevant Compounds
Julia-Kocienski Olefination/Photocyclization Modular synthesis via 1,2-diarylfluoroalkenes. acs.org High regioselectivity; applicable to a variety of PAHs. nih.gov Fluorochrysenes, Fluorobenzo[c]phenanthrenes. acs.org
Metal-Catalyzed Cyclization In(III), Pd(II)-catalyzed Friedel-Crafts type reactions. oup.com Access to pinpoint-fluorinated PAHs and heteroaromatic analogs. oup.com Naphthothiophenes, F-PAHs. oup.com

| Direct Electrophilic Fluorination | Use of reagents like NFSI, often solvent-free. researchgate.net | Potentially higher selectivity and simplified reaction conditions. researchgate.net | Fluoronaphthalene, Fluorophenanthrene. researchgate.net |

Exploration of Advanced Supramolecular Systems

The strong electron-accepting nature and the unique quadrupole moment of the perfluorinated aromatic core make this compound an ideal building block for advanced supramolecular systems. wikipedia.org These systems are governed by non-covalent interactions such as π-π stacking, hydrogen bonding, and arene-perfluoroarene (AP) interactions. wikipedia.orgresearchgate.net

Future research will focus on designing and controlling the self-assembly of this compound into complex, functional architectures. sonar.ch The steric interactions between fluorine atoms can cause significant distortion from planarity, which can be exploited to create unique three-dimensional structures. researchgate.netresearchgate.net By modifying the periphery of the this compound core with specific functional groups, researchers can direct its assembly into columns, liquid crystals, or other ordered nanostructures. acs.org

A key area of interest is the formation of co-crystals and charge-transfer complexes. researchgate.net The interaction between electron-rich aromatic hydrocarbons and electron-poor perfluoroaromatics like this compound can lead to materials with novel photophysical and electronic properties. researchgate.netacs.org These supramolecular assemblies are promising for applications in organic electronics, where the ordered stacking of molecules can facilitate efficient charge transport. sonar.ch The study of these non-covalent interactions is crucial for creating materials with tunable properties for sensors, switches, and drug delivery systems. wikipedia.orgrsc.org

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of organic molecules with those of inorganic frameworks, offering a route to multifunctional materials with enhanced performance. rsc.orgfrontiersin.org The integration of this compound into such hybrids is a promising avenue for creating materials with tailored electronic, optical, and mechanical properties.

The versatility of sol-gel chemistry, for example, allows for the creation of inorganic networks (e.g., silica, titania) around organic components at low temperatures. rsc.orgbohrium.com this compound could be incorporated into these matrices, either physically entrapped (Class I hybrid) or covalently bonded (Class II hybrid) if appropriately functionalized. rsc.orgfrontiersin.org The resulting materials could benefit from the thermal and mechanical stability of the inorganic host while retaining the electronic characteristics of the fluorinated PAH.

The hydrophobic and rigid nature of this compound makes it a candidate for creating hydrophobic, porous hybrid materials. rsc.org Such materials could find applications in catalysis, separation, or as protective coatings. Furthermore, in the field of organic electronics, hybrid materials are being developed for devices like transistors and solar cells. researchgate.netttconsultants.com Integrating this compound as a stable, electron-accepting component could enhance device performance and longevity. tcichemicals.comrsc.org

Machine Learning and AI in this compound Materials Discovery

The vast chemical space of possible this compound derivatives and their potential applications presents a significant challenge for traditional, intuition-driven research. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and design of new materials. frontiersin.org

ML models can be trained on existing experimental and computational data to predict the properties of novel compounds. acs.orgchemrxiv.org For instance, a model could predict the charge mobility, energy levels, or self-assembly behavior of a virtual library of this compound derivatives. frontiersin.org This allows researchers to screen thousands of potential candidates computationally and prioritize the most promising ones for synthesis, saving significant time and resources. acs.org

Generative models, a form of AI, can go a step further by designing new molecules with desired target properties from scratch. frontiersin.org By defining a set of performance criteria, such as high electron affinity and appropriate energy levels for an organic solar cell, an AI algorithm could propose novel structures based on the this compound scaffold. This approach has already shown success in discovering new deoxyfluorination reagents and designing polymers with high glass transition temperatures. frontiersin.orgacs.org The integration of AI with high-throughput automated synthesis platforms could create closed-loop systems for on-the-fly materials discovery. chemrxiv.orgidener.ai

Table 2: Applications of AI/ML in Fluorinated Materials Research

AI/ML Application Description Potential Impact on this compound Research
Property Prediction Training models to predict electronic, physical, and chemical properties from molecular structure. frontiersin.orgacs.org Rapidly screen virtual libraries of derivatives to identify candidates with optimal properties for electronics or supramolecular assembly.
Generative Design Using algorithms to generate novel molecular structures that meet predefined performance targets. frontiersin.org Design new this compound-based molecules tailored for specific applications (e.g., n-type semiconductors, sensors).
Reaction Optimization Developing models to predict optimal reaction conditions for synthesis. acs.org Accelerate the development of efficient and scalable synthetic routes to this compound and its analogs.

| Automated Discovery | Integrating AI with robotic systems for closed-loop synthesis and testing cycles. chemrxiv.orgidener.ai | Enable high-throughput discovery and optimization of this compound-based materials. |

Scalable Manufacturing Techniques for this compound-Based Materials

Future research will need to focus on process chemistry and engineering to optimize synthetic routes for scalability. This includes developing one-pot reactions or flow chemistry processes that can improve efficiency and reduce waste. For example, transitioning from batch reactions to continuous flow systems can offer better control over reaction parameters, leading to higher yields and purity.

Furthermore, developing more efficient single-step reactions, such as the process for producing 2-bromoheptafluoronaphthalene (B1279436) from octafluoronaphthalene, serves as a model for simplifying the synthesis of fluorinated building blocks. googleapis.com The discovery of more robust and cheaper fluorinating agents and catalysts will also be a critical factor. Addressing the challenges of manufacturing, purification, and formulation will be key to unlocking the technological potential of this compound-based materials in fields like flexible electronics and advanced coatings.

Q & A

Q. How can researchers optimize peer-reviewed manuscript structure for studies involving this compound?

  • Methodological Answer: Follow journal-specific guidelines (e.g., Pharmaceutical Research’s Materials and Methods requirements). Include manufacturer details for reagents, statistical methods for replicate analyses, and IRB/IACUC approvals if applicable. Use TOC graphics sparingly—limit chemical structures to 2–3 and avoid compound-specific data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.